
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of 258.06 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential biological activity compared to other similar compounds.
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes in bacterial pathways, disrupting cellular processes essential for survival.
- DNA Interaction : It has been suggested that quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.
- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties against various pathogenic strains .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Below is a summary table detailing Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4–16 | |
Escherichia coli | 8–32 | |
Klebsiella pneumoniae | 16–64 | |
Pseudomonas aeruginosa | 32–128 |
These results indicate that the compound is particularly effective against drug-resistant strains, making it a candidate for further development in antibiotic therapies.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:
- HeLa Cells : The compound showed no toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further testing .
- Mechanism : The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Antimicrobial Efficacy Study : In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable or superior activity against certain strains of Escherichia coli and Staphylococcus aureus, indicating potential as an alternative treatment option .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines found that while the compound displayed significant activity against cancer cells, it remained non-toxic to normal cells at therapeutic concentrations. This selectivity is crucial for developing safe anticancer drugs .
Applications De Recherche Scientifique
Chemistry
- Building Block for Synthesis : Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its structural characteristics allow for further modifications that can lead to new compounds with enhanced properties .
- Antimicrobial Properties : Research indicates that derivatives of 4-hydroxyquinoline compounds exhibit potent antimicrobial activities against various pathogens. This compound has shown effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Antioxidant Activity : Studies have demonstrated that related compounds possess significant antioxidant properties, capable of scavenging free radicals and protecting biological systems from oxidative stress. This suggests potential applications in developing antioxidant therapies .
Pharmaceutical Applications
- Therapeutic Agent Development : The compound is being explored for its potential as a therapeutic agent in treating various diseases due to its ability to interact with specific molecular targets. Mechanistic studies suggest it may inhibit certain enzymes or receptors involved in disease pathways .
- Coccidiostat in Veterinary Medicine : this compound has been investigated for its efficacy as a coccidiostat in poultry, helping control coccidiosis by inhibiting oocyst production in infected birds .
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional treatments. This positions the compound as a promising candidate for antibiotic development .
Case Study 2: Antioxidant Properties
A series of experiments evaluated the antioxidant capabilities of related quinoline derivatives. This compound demonstrated substantial radical scavenging activity, particularly against ABTS and DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
Data Table: Summary of Applications
Application Area | Specific Use | Findings/Notes |
---|---|---|
Chemistry | Synthesis building block | Precursor for complex quinoline derivatives |
Biological Activity | Antimicrobial agent | Effective against Pseudomonas aeruginosa |
Antioxidant | Scavenges free radicals; protects biological systems | |
Pharmaceutical Development | Therapeutic agent exploration | Potential enzyme/receptor inhibition |
Veterinary Medicine | Coccidiostat | Reduces oocyst production in poultry |
Propriétés
IUPAC Name |
ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSJXUVDOXWRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296539 | |
Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25771-89-5 | |
Record name | 25771-89-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.